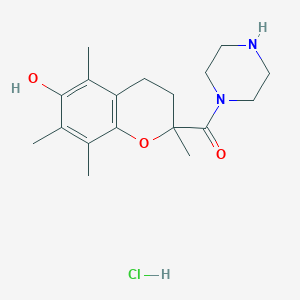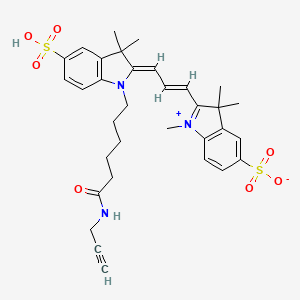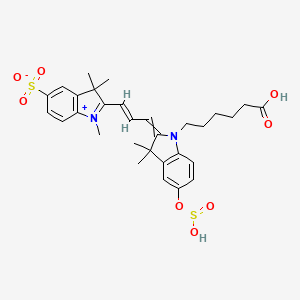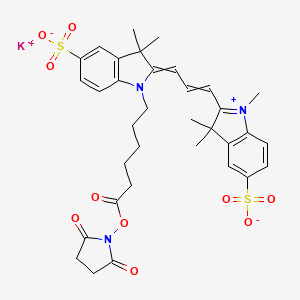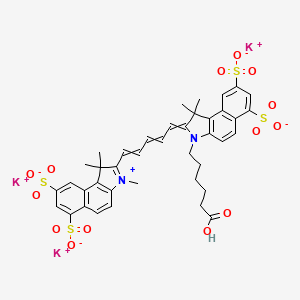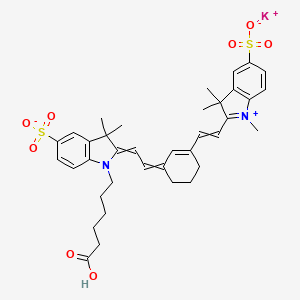
Talaporfine de sodium
Vue d'ensemble
Description
Laserphyrin, également connu sous le nom de talaporfine sodique, est un agent photosensibilisant utilisé dans la thérapie photodynamique (PDT). C'est un photosensibilisateur de deuxième génération qui est activé par la lumière pour produire des espèces réactives de l'oxygène (ROS), qui peuvent induire l'apoptose ou la nécrose dans les cellules ciblées. Laserphyrin est particulièrement efficace dans le traitement de divers cancers, notamment le cancer de la prostate et le cancer des voies biliaires .
Applications De Recherche Scientifique
Laserphyrin has a wide range of scientific research applications, including:
Cancer Treatment: Laserphyrin is extensively used in photodynamic therapy for the treatment of various cancers, including prostate cancer, bile duct cancer, and skin cancer.
Antimicrobial Therapy: It is also explored for its potential in treating microbial infections by inducing oxidative damage to microbial cells.
Biomedical Imaging: Laserphyrin is used as a fluorescent probe in biomedical imaging to visualize and track biological processes.
Drug Delivery: Research is ongoing to develop Laserphyrin-based drug delivery systems for targeted therapy
Mécanisme D'action
Laserphyrin exerts its effects through the following mechanism:
Activation by Light: Upon exposure to light of a specific wavelength (664 nm), Laserphyrin is activated from its ground state to an excited singlet state.
Generation of ROS: The excited Laserphyrin transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.
Induction of Cell Death: The ROS cause oxidative damage to cellular components, leading to apoptosis or necrosis of the targeted cells
Safety and Hazards
When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Talaporfin sodium interacts with various biomolecules during its action. It is activated from its ground state into an excited singlet state, which generates reactive oxygen species (ROS) . The generation of ROS is a crucial part of the biochemical reactions involving talaporfin sodium .
Cellular Effects
Talaporfin sodium has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . It also induces the release and/or expression of damage-associated molecular patterns (DAMPs), activating innate immunity .
Molecular Mechanism
The mechanism of action of talaporfin sodium involves a photochemical reaction. Upon light absorption, talaporfin sodium transforms from its ground state to an excited single state, producing ROS . These ROS cause cellular damage, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of talaporfin sodium change over time in laboratory settings. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . This process is essential for the uptake of talaporfin sodium and involves the activation of K-Ras as a regulatory mechanism .
Dosage Effects in Animal Models
In animal models, the effects of talaporfin sodium vary with different dosages. A kinetic study of talaporfin sodium demonstrated that a dose of 10 mg/kg and 90 min after administration was appropriate for interstitial photodynamic therapy (i-PDT) .
Metabolic Pathways
Talaporfin sodium is involved in various metabolic pathways. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of talaporfin sodium .
Transport and Distribution
Talaporfin sodium is transported and distributed within cells and tissues through endocytosis . It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes .
Subcellular Localization
Talaporfin sodium is localized in early endosomes and lysosomes within the cell . This subcellular localization is crucial for its activity and function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Laserphyrin est synthétisé par une série de réactions chimiques impliquant des dérivés de la porphyrine. La synthèse implique généralement les étapes suivantes :
Formation du noyau porphyrine : Le noyau porphyrine est synthétisé par condensation de dérivés de pyrrole et d'aldéhyde en milieu acide.
Métallation : Le noyau porphyrine est ensuite métallé avec un ion métallique approprié, tel que le zinc ou le magnésium, pour former un complexe métalloporphyrine.
Fonctionnalisation : Le complexe métalloporphyrine est ensuite fonctionnalisé avec divers substituants pour améliorer ses propriétés photophysiques et sa solubilité.
Conversion en sel de sodium : La dernière étape implique la conversion de la métalloporphyrine fonctionnalisée en sa forme de sel de sodium, ce qui conduit à la formation de talaporfine sodique.
Méthodes de production industrielle
La production industrielle de Laserphyrin implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Synthèse en discontinu ou en continu : Selon l'échelle, des méthodes de synthèse en discontinu ou en continu sont utilisées.
Purification : Le produit synthétisé est purifié en utilisant des techniques telles que la chromatographie et la recristallisation.
Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Laserphyrin subit plusieurs types de réactions chimiques, notamment :
Réactions photochimiques : Lorsqu'il est exposé à la lumière, Laserphyrin est activé pour produire des espèces réactives de l'oxygène (ROS) telles que l'oxygène singulet et les radicaux hydroxyles.
Oxydation : Les ROS générés peuvent oxyder les composants cellulaires, entraînant des dommages cellulaires et la mort.
Réduction : En présence d'agents réducteurs, Laserphyrin peut subir des réactions de réduction, modifiant ses propriétés photophysiques
Réactifs et conditions courants
Source de lumière : Un laser avec une longueur d'onde de 664 nm est couramment utilisé pour activer Laserphyrin.
Oxygène : La présence d'oxygène est cruciale pour la génération de ROS.
Solvants : Des solutions aqueuses ou des solvants organiques tels que le diméthylsulfoxyde (DMSO) sont utilisés pour dissoudre Laserphyrin
Principaux produits formés
Les principaux produits formés par les réactions de Laserphyrin comprennent l'oxygène singulet, les radicaux hydroxyles et d'autres ROS, qui sont responsables de l'induction de la mort cellulaire par stress oxydatif .
Applications de la recherche scientifique
Laserphyrin a un large éventail d'applications de recherche scientifique, notamment :
Traitement du cancer : Laserphyrin est largement utilisé en thérapie photodynamique pour le traitement de divers cancers, notamment le cancer de la prostate, le cancer des voies biliaires et le cancer de la peau.
Thérapie antimicrobienne : Il est également exploré pour son potentiel dans le traitement des infections microbiennes en induisant des dommages oxydatifs aux cellules microbiennes.
Imagerie biomédicale : Laserphyrin est utilisé comme sonde fluorescente en imagerie biomédicale pour visualiser et suivre les processus biologiques.
Administration de médicaments : Des recherches sont en cours pour développer des systèmes d'administration de médicaments à base de Laserphyrin pour une thérapie ciblée
Mécanisme d'action
Laserphyrin exerce ses effets par le mécanisme suivant :
Activation par la lumière : Lorsqu'il est exposé à la lumière d'une longueur d'onde spécifique (664 nm), Laserphyrin est activé de son état fondamental à un état singulet excité.
Génération de ROS : Laserphyrin excité transfère l'énergie à l'oxygène moléculaire, générant des espèces réactives de l'oxygène (ROS) telles que l'oxygène singulet et les radicaux hydroxyles.
Induction de la mort cellulaire : Les ROS provoquent des dommages oxydatifs aux composants cellulaires, conduisant à l'apoptose ou à la nécrose des cellules ciblées
Comparaison Avec Des Composés Similaires
Laserphyrin est comparé à d'autres photosensibilisateurs tels que :
Photofrin : Le premier photosensibilisateur approuvé en clinique, Photofrin a une longueur d'onde d'activation plus longue et une efficacité de génération de ROS inférieure par rapport à Laserphyrin.
Verteporfine : La verteporfine est un autre photosensibilisateur de deuxième génération avec des applications similaires mais des caractéristiques d'absorption différentes.
Temoporfine : La temoporfine a une longueur d'onde d'absorption plus élevée et est utilisée pour une pénétration tissulaire plus profonde
Laserphyrin se distingue par sa longueur d'onde d'activation spécifique, sa haute efficacité de génération de ROS et son efficacité dans le traitement de divers cancers .
Propriétés
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
| Record name | Talaporfin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |
| Record name | LS11 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
220201-34-3, 220680-62-6 | |
| Record name | Talaporfin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talaporfin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALAPORFIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



